1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene CAS number
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene CAS number
An In-Depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in synthetic chemistry. With the CAS Number 115571-59-0, this molecule serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures. This document details its chemical properties, plausible synthetic pathways, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug discovery and material science.
Chemical Identity and Physicochemical Properties
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a substituted toluene derivative. Its structural features are pivotal to its reactivity and utility in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the powerful inductive effect of the trifluoromethyl group significantly influence the chemistry of the aromatic ring.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 115571-59-0 | PubChem[1] |
| IUPAC Name | 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene | PubChem[1] |
| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |
| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene | PubChem[1] |
| InChI | InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | PubChem[1] |
| SMILES | CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 229.02 g/mol | PubChem[1] |
| XLogP3 | 4.4 | PubChem[1] |
| Monoisotopic Mass | 227.9720400 Da | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of polychlorinated and trifluoromethylated benzene derivatives often involves multi-step sequences that require careful control of regioselectivity. While a specific, validated protocol for 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is not extensively published, a logical synthetic approach can be devised based on established organometallic and fluorination chemistries. A plausible route could start from a pre-functionalized dichlorotoluene.
The introduction of the trifluoromethyl group is a key transformation. Modern methods for trifluoromethylation have become increasingly sophisticated, though classical approaches involving harsh reagents are still relevant in industrial-scale synthesis. For instance, the reaction of a related dichlorobenzotrichloride with anhydrous hydrogen fluoride is a known method for producing dichlorobenzotrifluoride compounds.[2]
Below is a conceptual workflow illustrating a potential synthetic pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3][4] Its inclusion in a molecule can dramatically enhance metabolic stability, binding affinity, and lipophilicity, which in turn improves pharmacokinetic and pharmacodynamic profiles.[4] 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene serves as an excellent starting scaffold for incorporating this crucial functional group into larger, more complex bioactive molecules.
Intermediate for Bioactive Molecules
This compound is an important intermediate for synthesizing a range of products, from pharmaceuticals to agrochemicals.[5] For example, substituted dichlorobenzotrifluorides are used as key intermediates in the production of insecticides and herbicides. The specific substitution pattern of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene makes it a candidate for creating novel derivatives with potentially high biological activity. For instance, related aniline derivatives are used to synthesize GABA receptor antagonists and pyrazole-type insecticides like Fipronil.[6]
Role in 1,2,3-Triazole Synthesis
A significant application of related trifluoromethyl-phenyl structures is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions.[7] These reactions, often catalyzed by copper(I), involve the coupling of an aryl azide with a terminal alkyne. The resulting triazole ring is a common and important scaffold in many pharmaceutical compounds due to its favorable chemical properties and ability to form hydrogen bonds. A general protocol for such a reaction, starting from the corresponding aniline, is outlined below.
Caption: Pathway from an aniline precursor to a 1,2,3-triazole derivative.
Experimental Protocols and Safety
Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.
General Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a representative, non-validated protocol based on established methods for synthesizing 1,2,3-triazoles from aryl azides.[7] This protocol assumes the successful synthesis of the corresponding azide from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)aniline.
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Preparation: In a nitrogen-flushed round-bottom flask, dissolve the aryl azide (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
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Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture should change color, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.
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Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.
Safety and Handling
Safety data for the specific target molecule is limited, but information from closely related dichlorobenzotrifluoride compounds provides essential guidance.[8][9]
Table 3: Hazard Summary and Handling Precautions
| Category | Recommendation | Source |
| Health Hazards | Causes skin and serious eye irritation. May be harmful if swallowed or inhaled. | Fisher Scientific[8] |
| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air at elevated temperatures. | Sigma-Aldrich[10] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, flame-retardant antistatic protective clothing, and chemical-resistant gloves. | Fisher Scientific[8], Sigma-Aldrich[10] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. | Fisher Scientific[8], Sigma-Aldrich[10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area. | Fisher Scientific[8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | Fisher Scientific[8] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Fisher Scientific[8] |
Conclusion
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its unique substitution pattern, combining chlorine, methyl, and trifluoromethyl groups, provides a platform for developing novel molecules in the pharmaceutical and agrochemical sectors. Understanding its properties, synthetic routes, and safe handling is crucial for leveraging its full potential in research and development.
References
-
Mol-Instincts. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7. Available from: [Link]
-
PubChem. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]
-
Solubility of Things. 1,2-dichloro-4-(trifluoromethyl)benzene. Available from: [Link]
-
Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available from: [Link]
-
PubChem. 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Available from: [Link]
-
ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Available from: [Link]
-
National Center for Biotechnology Information. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][11][12]-Triazoles. PubMed Central. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- Google Patents. CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.
-
NIST. Benzene, 1,2-dichloro-3-methyl-. NIST WebBook. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
-
PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. gfl.co.in [gfl.co.in]
- 7. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]





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